molecular formula C7H9NO2 B008361 1-Propyl-1H-pyrrole-2,5-dione CAS No. 21746-40-7

1-Propyl-1H-pyrrole-2,5-dione

Cat. No. B008361
CAS RN: 21746-40-7
M. Wt: 139.15 g/mol
InChI Key: DABFKTHTXOELJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives involves various organic synthesis techniques tailored to introduce the propyl group at the appropriate position on the pyrrole ring. For instance, methods might involve condensation reactions, utilizing propyl-containing precursors or modifications of existing pyrrole-2,5-dione molecules to introduce the propyl side chain. While specific synthesis methods for 1-Propyl-1H-pyrrole-2,5-dione are not detailed, similar compounds have been synthesized through palladium-catalyzed coupling reactions or by modifying the side chains on pre-existing pyrrole-2,5-dione frameworks (Zarrouk et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-pyrrole-2,5-dione derivatives significantly influences their chemical reactivity and physical properties. These compounds typically exhibit planar structures, which facilitate π-π interactions and conjugation. The presence of the propyl group can affect the molecule's overall polarity, solubility, and potential for intermolecular interactions, which are crucial for its applications in polymer science and materials chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the relationship between the molecular structure of these derivatives and their observed chemical properties (Zarrouk et al., 2015).

Chemical Reactions and Properties

1-Propyl-1H-pyrrole-2,5-dione and its derivatives are reactive towards various chemical reagents, participating in reactions characteristic of both the pyrrole and dione functionalities. These include nucleophilic attacks at the carbonyl carbon, electrophilic substitutions at the pyrrole ring, and potential involvement in polymerization reactions. The chemical reactivity also enables these compounds to act as corrosion inhibitors by forming a protective layer on metal surfaces, as observed in similar derivatives (Zarrouk et al., 2015).

Scientific Research Applications

  • Inhibition of PGE(2) Production : A derivative, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione (6l), effectively inhibits lipopolysaccharide (LPS)-induced PGE(2) production in RAW 264.7 macrophage cells (Moon et al., 2010).

  • Inhibition of Glycolic Acid Oxidase : 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives show potential as inhibitors of glycolic acid oxidase, which may help reduce urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).

  • Organic Photovoltaic Applications : Pyrrolo[3,2-b]pyrrole-2,5-dione-based small molecules are promising as electron donors for organic photovoltaic cells, exhibiting a power conversion efficiency of 1.56% when combined with PC71BM (Song et al., 2013).

  • Corrosion Inhibition : New 1H-pyrrole-2,5-dione derivatives can effectively inhibit carbon steel corrosion in hydrochloric acid medium, with MPPD being slightly more effective than PPD (Zarrouk et al., 2015).

  • Precursors for Substituted 1H-Pyrrolo[2,3-b]quinoxalines : A molybdenum-mediated synthesis strategy for 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones was developed, providing valuable precursors for further chemical synthesis (Galenko et al., 2022).

  • Antitumor Activity : 4-Amino-3-chloro-1H-pyrrole-2,5-diones show potential as effective inhibitors of EGFR and VEGFR2, which could contribute to antitumor activity (Kuznietsova et al., 2019).

  • Electronics and Photoluminescence : Pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors have shown promising p-channel charge transport performance and high hole mobility in organic thin film transistors (Guo et al., 2014). Additionally, new photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units in the main chain exhibit high photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).

  • Cholesterol Absorption Inhibition : A novel cholesterol absorption inhibitor, 14q, based on 1H-pyrrole-2,5-dione derivatives, shows promise as a lipid-lowering medication for cardiovascular disease therapy (Xia et al., 2019).

  • Fluorescence and Luminescence in Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibit strong fluorescence and diverse optical and electrochemical properties (Zhang & Tieke, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, indicates that it causes serious eye irritation . It is advised to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice or attention .

Future Directions

Several studies have explored the potential applications of 1H-pyrrole-2,5-dione derivatives . For example, one study synthesized 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors and found that most of the new compounds significantly inhibited cholesterol uptake in vitro . Another study presented the simple chemical synthesis of 1H-pyrrole-2,5-dione derivatives and their in vitro biological screening . These studies suggest potential future directions for the research and development of 1H-pyrrole-2,5-dione derivatives.

properties

IUPAC Name

1-propylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFKTHTXOELJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176143
Record name 1-Propyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-pyrrole-2,5-dione

CAS RN

21746-40-7, 26714-88-5
Record name N-Propylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21746-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-Propyl-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-Propyl-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-Propyl-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-Propyl-1H-pyrrole-2,5-dione

Citations

For This Compound
3
Citations
F Wang, Q Zhou, X Zhang, X Fan - The Journal of Organic …, 2021 - ACS Publications
Presented herein is a novel and efficient α-C(sp 3 )–H alkenylation of cyclic amines with maleimides. Mechanistically, this C(sp 3 )–H/C(sp 2 )–H cross dehydrogenative coupling (CDC) …
Number of citations: 7 pubs.acs.org
H Yu, J Mo, X Niu, D Luo, G Che - Advanced Synthesis & …, 2023 - Wiley Online Library
Switchable synthesis of 3‐alkenyl succinimides and maleimides has been achieved via Michael addition and oxidative cross‐coupling reaction of α‐oxo ketene dithioacetals and …
Number of citations: 2 onlinelibrary.wiley.com
E Albright - 2017 - unbscholar.lib.unb.ca
The ability to control the physical and electronic properties of conjugated polymers and small molecules has led to considerable focus on developing new electron-accepting (EA) and …
Number of citations: 2 unbscholar.lib.unb.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.